Synthetic Utility: Validated Intermediate for Low-Nanomolar NR2B Antagonists
This compound serves as the direct and essential precursor to (4-benzylpiperidin-1-yl)-(6-hydroxy-1-methyl-1H-indol-2-yl)-methanone, a key derivative in a validated structure-activity relationship (SAR) study. The final amide derivatives, synthesized from this carboxylic acid, demonstrated low nanomolar activity in both binding and functional assays for the NR2B subunit of the NMDA receptor [1]. In contrast, the unsubstituted parent compound, indole-2-carboxylic acid (I2CA), is a weak competitive antagonist of the NMDA receptor glycine site with a Ki of 15 µM . This establishes a >1000-fold difference in target engagement potential for the final drug-like molecules derived from this building block.
| Evidence Dimension | Biological Activity of Final Derivative vs. Parent Scaffold |
|---|---|
| Target Compound Data | Derivatives exhibit low nanomolar (nM) activity at NR2B [1] |
| Comparator Or Baseline | Indole-2-carboxylic acid (I2CA, CAS 1477-50-5) exhibits Ki = 15 µM (15,000 nM) at NMDA receptor glycine site |
| Quantified Difference | Activity improvement of >1000-fold (>3 orders of magnitude) for final derivatives |
| Conditions | NR2B binding and functional assays for target compound derivatives; NMDA receptor glycine site binding assay for comparator [1] |
Why This Matters
This quantified difference confirms that this specific building block enables access to chemical space with vastly superior biological activity, making it indispensable for neuroscience drug discovery programs targeting NR2B.
- [1] Borza I, Bozó E, Barta-Szalai G, et al. Selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides. J Med Chem. 2007;50(5):901-914. PMID: 17290978. View Source
